Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate
Description
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate (CAS: 655238-66-7) is a carbamate derivative featuring a substituted phenyl ring with a methyl group at the 5-position and an acridin-9-ylamino moiety at the 3-position. The acridine group, a planar heterocyclic aromatic system, is notable for its DNA-intercalating properties, which are often exploited in anticancer drug design . The ethyl carbamate substituent introduces hydrolytic stability and modulates lipophilicity, influencing bioavailability and metabolic pathways .
Properties
IUPAC Name |
ethyl N-[3-(acridin-9-ylamino)-5-methylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-13-15(2)12-16(14-17)24-22-18-8-4-6-10-20(18)26-21-11-7-5-9-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFUSVJWDLAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30798443 | |
| Record name | Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30798443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655238-66-7 | |
| Record name | Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30798443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate typically involves the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine moiety.
Amination and Carbamate Formation: The acridine derivative is then subjected to amination to introduce the amino group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the inhibition of these critical biological processes .
Comparison with Similar Compounds
Acridine-Based Carbamates
Compounds such as [9-(3-amino-5-methyl-phenyl)amino]-5-methyl-acridine-4-carboxylic acid (2-dimethylamino-ethyl)-amide () share the acridin-9-ylamino core but differ in substituents. The target compound’s ethyl carbamate group contrasts with dimethylaminoethylamide moieties in analogs, which enhance water solubility but may increase renal clearance. The methyl group on the phenyl ring in the target compound likely improves hydrophobic interactions with DNA, enhancing intercalation compared to unsubstituted analogs .
Key Differences :
- Solubility: Dimethylaminoethyl groups (analogs) increase polarity vs. ethyl carbamate’s moderate lipophilicity.
- DNA Binding : Methyl substitution may stabilize DNA binding via hydrophobic interactions.
Halogenated and Fluorinated Carbamates
Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates () and perfluorinated carbamates () exhibit higher lipophilicity (log k > 4.0) due to halogen substituents. In contrast, the target compound’s log k is estimated to be ~2.5–3.0, balancing membrane permeability and metabolic stability. Fluorinated derivatives, while more resistant to oxidation, face bioaccumulation risks, whereas the acridine moiety in the target compound may redirect metabolic pathways, reducing toxicity .
Hydroxyphenyl Carbamates
Methyl (3-hydroxyphenyl)-carbamate () contains a polar hydroxyl group, resulting in lower log k (~1.5) and faster renal excretion. The target compound’s methyl and ethyl groups enhance blood-brain barrier penetration, making it more suitable for CNS-targeted applications compared to hydrophilic analogs .
Ethyl Carbamate Derivatives
Simple ethyl carbamate (CH3CH2-O-CO-NH2) is a known carcinogen, inducing hepatic and lung tumors in rodents (). However, the target compound’s acridine group likely mitigates carcinogenicity by altering metabolic activation. Unlike ethyl carbamate, which is metabolized to genotoxic vinyl carbamate, the bulky acridine moiety may hinder cytochrome P450-mediated oxidation, reducing toxic byproduct formation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate is an acridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to intercalate with DNA, which has implications for its use in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The acridine moiety contributes to its planar structure, allowing effective intercalation into the DNA double helix.
The primary mechanism of action for this compound involves DNA intercalation . This interaction disrupts normal DNA functions by inhibiting essential enzymes such as topoisomerases, which are crucial for DNA replication and transcription. The compound's planar structure allows it to fit between base pairs in the DNA, effectively blocking these processes and leading to cytotoxic effects in cancer cells.
Biological Activities
- Anticancer Activity :
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DNA Intercalation :
- The compound's ability to intercalate into DNA has been linked to its anticancer properties. This activity can inhibit DNA replication and transcription, leading to increased cell death in rapidly dividing cancer cells.
-
Topoisomerase Inhibition :
- This compound acts as a topoisomerase inhibitor, disrupting the enzyme's function and preventing proper DNA unwinding during replication.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells. The IC50 value was determined to be around 7.84 μM, indicating significant growth inhibition compared to non-cancerous cell lines .
Case Study 2: Apoptosis Induction
In another study, it was found that treatment with this compound resulted in enhanced caspase-3 activity, confirming its role as an apoptosis inducer at concentrations as low as 1 μM .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate | Structure | Similar acridine core; potential for further functionalization due to carbamate group |
| Acridinone derivatives | Structure | Known for antitumor activity; structurally related but differ in functional groups |
Research Applications
This compound is not only significant in cancer research but also holds potential applications in:
- Fluorescent Dyes : Utilized in developing fluorescent materials for biomolecule visualization.
- Drug Development : Serves as a lead compound for modifications aimed at enhancing therapeutic efficacy while reducing toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
